6-bromoisoquinoline-4-carboxylic acid

Catalog No.
S6441392
CAS No.
2387341-37-7
M.F
C10H6BrNO2
M. Wt
252.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromoisoquinoline-4-carboxylic acid

CAS Number

2387341-37-7

Product Name

6-bromoisoquinoline-4-carboxylic acid

Molecular Formula

C10H6BrNO2

Molecular Weight

252.1

6-Bromoisoquinoline-4-carboxylic acid is a heterocyclic compound characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 4th position on the isoquinoline ring. Its molecular formula is C10H6BrNO2\text{C}_{10}\text{H}_{6}\text{BrNO}_{2}, and it has a molecular weight of approximately 252.1 g/mol. This compound has garnered significant interest in various fields, including medicinal chemistry, due to its unique structural features that contribute to its reactivity and potential biological activities.

  • Oxidation: The compound can be oxidized to yield corresponding quinoline derivatives, typically using potassium permanganate in alkaline conditions.
  • Reduction: The carboxylic acid group can be reduced to other functional groups through reagents such as lithium aluminum hydride or via hydrogenation.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAlkaline conditions
ReductionLithium aluminum hydrideAnhydrous solvent
SubstitutionAmines or thiolsAppropriate nucleophilic conditions

Major Products Formed

  • Oxidation: Quinoline derivatives
  • Reduction: Reduced isoquinoline derivatives
  • Substitution: Various substituted isoquinoline derivatives.

Research indicates that 6-bromoisoquinoline-4-carboxylic acid exhibits potential biological activities, including interactions with various biomolecules. Its mechanism of action may involve binding to specific enzymes or receptors, leading to diverse biological effects. The presence of the bromine atom and carboxylic acid group significantly influences its reactivity and binding affinity, making it a candidate for further pharmacological exploration.

The synthesis of 6-bromoisoquinoline-4-carboxylic acid typically involves the bromination of isoquinoline derivatives. This process can be conducted under controlled conditions to maximize yield and purity. Various synthetic routes have been developed, often incorporating catalysts and optimized reaction parameters to enhance efficiency. Industrial production may utilize large-scale bromination reactions, ensuring consistent quality for research and application purposes .

6-Bromoisoquinoline-4-carboxylic acid finds applications in several domains:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules and other heterocyclic compounds.
  • Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
  • Medicine: Explored as a precursor for drug development due to its unique structural properties.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 6-bromoisoquinoline-4-carboxylic acid with biological targets have revealed its potential as a modulator of enzymatic activity. The compound's structural features enable it to interact with various biomolecules, suggesting that it could play a role in therapeutic applications. Ongoing research aims to elucidate its specific mechanisms of action and potential therapeutic benefits.

6-Bromoisoquinoline-4-carboxylic acid shares structural similarities with several other compounds, but its unique properties set it apart. Below is a comparison with similar compounds:

Compound NameStructural FeaturesSimilarity Index
Quinoline-4-carboxylic acidLacks bromine; simpler structure0.80
Isoquinoline-4-carboxylic acidLacks bromine; different ring structure0.75
6-Chloroisoquinoline-4-carboxylic acidChlorine instead of bromine0.73
6-Bromoisoquinoline-3-carboxylic acidBromine at position 6; carboxyl at position 30.80

Uniqueness

The presence of the bromine atom at the 6th position in 6-bromoisoquinoline-4-carboxylic acid imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness may influence its stability, reactivity patterns, and interactions with biological targets, making it an important compound for further research and application in medicinal chemistry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types